molecular formula C12H20N8 B14017979 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine CAS No. 4700-93-0

6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14017979
CAS No.: 4700-93-0
M. Wt: 276.34 g/mol
InChI Key: JIJAXDCJINBIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by the presence of aziridine rings and a triazine core. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis . The triazine core is a common structural motif in various chemical compounds, including herbicides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of aziridine derivatives with triazine precursors. One common method is the coupling of aziridine with a triazine compound under basic conditions, often using a catalyst to facilitate the reaction . The reaction conditions may vary, but they generally include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine involves the formation of reactive intermediates that can interact with biological molecules. The aziridine rings can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins or DNA . This reactivity is the basis for its potential use as an anticancer agent, as it can induce DNA cross-linking and inhibit cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to its combination of aziridine rings and a triazine core, which imparts both high reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

4700-93-0

Molecular Formula

C12H20N8

Molecular Weight

276.34 g/mol

IUPAC Name

6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H20N8/c1-17(2)10-13-9(14-11(16-10)18(3)4)15-12(19-5-6-19)20-7-8-20/h5-8H2,1-4H3

InChI Key

JIJAXDCJINBIPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N=C(N2CC2)N3CC3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.